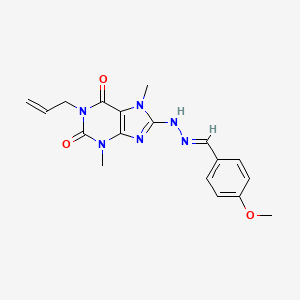

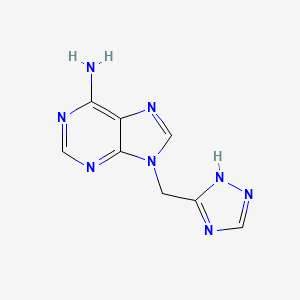

![molecular formula C21H25N3O6S2 B2479884 (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 895454-19-0](/img/structure/B2479884.png)

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This would typically include the IUPAC name, other names (if any), and the class of compounds it belongs to.

Synthesis Analysis

This involves a detailed step-by-step process of how the compound can be synthesized from readily available starting materials.Molecular Structure Analysis

This includes the study of the arrangement of atoms in the molecule, bond lengths, bond angles, and conformational analysis.Chemical Reactions Analysis

This involves the study of how the compound reacts with other compounds. The type of reactions it undergoes, the products formed, etc.Physical And Chemical Properties Analysis

This includes the study of the physical properties like melting point, boiling point, solubility, etc., and chemical properties like reactivity, stability, etc.Scientific Research Applications

Synthesis and Antimicrobial Activity

- Antimicrobial Properties : Thiazole derivatives, such as "(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide", have been synthesized and evaluated for antimicrobial activity. These derivatives show good antimicrobial activity, especially when the phenyl ring is substituted with electron-donating groups like methoxy. This is evident in compounds where hydroxy and amino substituted derivatives exhibit maximum antimicrobial activity (Chawla, 2016).

Antifungal and Anti-inflammatory Applications

- Antifungal Activity : A series of N-substituted benzamides, which include thiazole derivatives, have been synthesized and assessed for antifungal activity. These compounds displayed low to moderate activity against fungal infections (Saeed, Zaman, Jamil, & Mirza, 2008).

- Anti-Inflammatory Properties : Novel derivatives derived from this compound have shown potential as anti-inflammatory and analgesic agents. Some derivatives, such as benzodifuranyl and thiazolopyrimidines, have been synthesized and found to have high inhibitory activity on COX-2 selectivity, suggesting their potential use in treating inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Potential in Cancer Treatment

- Photodynamic Therapy for Cancer : Derivatives of this compound have been studied for their use in photodynamic therapy, a treatment method for cancer. For instance, a study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base revealed their potential in cancer treatment due to their high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Optimization Techniques

- Synthesis Techniques : Efficient synthesis methods for creating N-substituted benzamides, including thiazole derivatives, have been developed. These methods involve base-catalyzed cyclization and microwave-promoted synthesis, which are cleaner and more efficient than traditional methods (Saeed, 2009).

Safety And Hazards

This involves the study of the potential hazards associated with the handling and disposal of the compound.

Future Directions

This would involve potential areas of research involving the compound, its possible applications, and improvements that can be made.

properties

IUPAC Name |

N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O6S2/c1-23(2)32(26,27)15-8-6-14(7-9-15)20(25)22-21-24(10-11-28-3)16-12-17(29-4)18(30-5)13-19(16)31-21/h6-9,12-13H,10-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNMAEOCSHMSNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

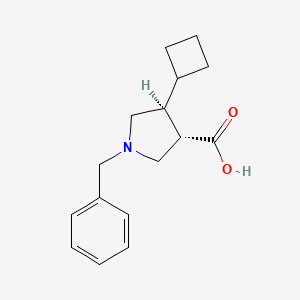

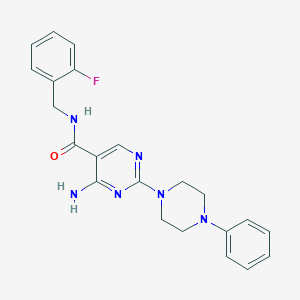

![8-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2479802.png)

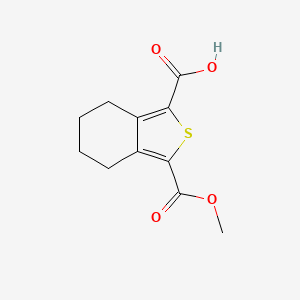

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)urea](/img/structure/B2479808.png)

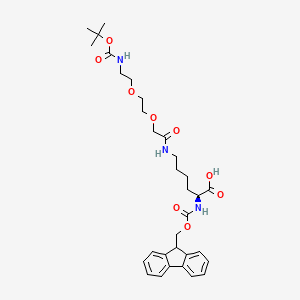

![N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propanamide](/img/structure/B2479810.png)

![2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2479815.png)

![5-amino-2-[(6-chloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2479820.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide](/img/structure/B2479822.png)

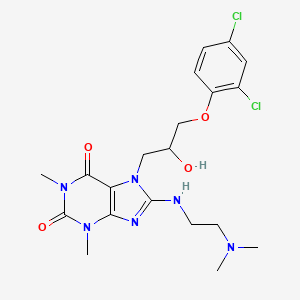

![2-chloro-6-fluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2479823.png)